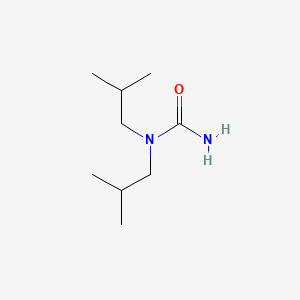
N,N-Bis(2-methylpropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(2-methylpropyl)urea: is an organic compound belonging to the class of N-substituted ureas It is characterized by the presence of two isobutyl groups attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Addition of Amines to Isocyanates: One common method for synthesizing N-substituted ureas involves the nucleophilic addition of amines to isocyanates.
Hofmann Rearrangement: Another method involves the Hofmann rearrangement of primary amides in the presence of phenyliodine diacetate (PIDA) and an ammonia source.
Industrial Production Methods: Industrial production of N-substituted ureas, including N,N-Bis(2-methylpropyl)urea, often involves scalable and environmentally friendly processes. One such method is the catalyst-free synthesis in water, where amines react with potassium isocyanate without the need for organic co-solvents .
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: N,N-Bis(2-methylpropyl)urea can undergo nucleophilic substitution reactions where the isobutyl groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various N-substituted derivatives, while oxidation and reduction can lead to different functionalized urea compounds.
Scientific Research Applications
Chemistry: N,N-Bis(2-methylpropyl)urea is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be employed in the development of new materials .
Biology and Medicine: In biological research, N-substituted ureas are investigated for their potential pharmacological properties. They may exhibit activities such as enzyme inhibition or receptor modulation, making them candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other high-value chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of N,N-Bis(2-methylpropyl)urea involves its interaction with specific molecular targets. While detailed studies on this compound are limited, N-substituted ureas generally exert their effects through nucleophilic addition reactions. The isobutyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic sites on target molecules .
Comparison with Similar Compounds
N,N-Dimethylurea: This compound has two methyl groups attached to the nitrogen atoms of the urea moiety. It is less bulky compared to N,N-Bis(2-methylpropyl)urea.
N,N-Diethylurea: Similar to N,N-Dimethylurea but with ethyl groups, making it slightly more hydrophobic.
N,N-Diisopropylurea: This compound has isopropyl groups, which are bulkier than methyl or ethyl groups but less so than isobutyl groups.
Uniqueness: this compound is unique due to the presence of isobutyl groups, which provide a balance between steric hindrance and hydrophobicity. This makes it particularly useful in applications where moderate bulk and lipophilicity are advantageous .
Properties
CAS No. |
77464-06-3 |
|---|---|
Molecular Formula |
C9H20N2O |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
1,1-bis(2-methylpropyl)urea |
InChI |
InChI=1S/C9H20N2O/c1-7(2)5-11(9(10)12)6-8(3)4/h7-8H,5-6H2,1-4H3,(H2,10,12) |
InChI Key |
BUKFFNWRMNRRNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















